L-Gulonolactone

Catalog No.
S588834
CAS No.
1128-23-0
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Gulonolactone

CAS Number

1128-23-0

Product Name

L-Gulonolactone

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

gulonolactone, gulonolactone, (D)-isomer, gulonolactone, (L)-isomer

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O

Vitamin C Synthesis

L-Gulonolactone plays a crucial role in the synthesis of vitamin C (ascorbic acid) in some animals but not in humans. It acts as a precursor molecule, undergoing enzymatic conversion by L-gulonolactone oxidase (GULO) to form vitamin C []. This pathway is essential for several animals, including most mammals, but a mutation in the GULO gene rendered humans and some other primates incapable of synthesizing their own vitamin C, making them dependent on dietary sources [].

Understanding the L-gulonolactone to vitamin C pathway has implications for research on vitamin C deficiency and its associated health problems. Additionally, studies explore the potential of manipulating this pathway through gene therapy or supplementation for therapeutic purposes.

Model Organism Research

L-gulonolactone finds use in research involving model organisms like the roundworm Caenorhabditis elegans and the fruit fly Drosophila melanogaster. These organisms, unlike humans, can synthesize vitamin C, allowing researchers to study the impact of manipulating the L-gulonolactone pathway on various biological processes, including lifespan, stress response, and disease resistance [, ].

Metabolic Studies

L-gulonolactone can be used as a research tool in studying cellular metabolism and nutrient interactions. Its specific role in various metabolic pathways can be investigated through techniques like metabolomics. Additionally, research explores the potential interactions between L-gulonolactone and other metabolites in the context of health and disease [].

L-Gulonolactone is a lactone derived from L-gulonic acid. It's a cyclic ester with the formula C6H10O6. This molecule is found in various organisms, ranging from bacteria to plants and animals []. While it doesn't have a direct physiological function itself, L-gulonolactone plays a crucial role as a precursor to vitamin C (ascorbic acid) [].


Molecular Structure Analysis

L-Gulonolactone has a six-membered ring structure with four carbon atoms and one oxygen atom. The oxygen forms a carbonyl group (C=O) with one of the carbons, and the remaining carbon atom is linked to a hydroxyl group (OH) to form the ester linkage that closes the ring. The remaining four carbon atoms hold hydroxyl groups as well. The specific configuration of these groups defines the L-stereoisomer, meaning the molecule has a specific spatial arrangement [].


Chemical Reactions Analysis

The primary significance of L-gulonolactone lies in its conversion to vitamin C. This reaction is catalyzed by the enzyme L-gulonolactone oxidase [].

L-Gulonolactone + O2 -> L-Xylo-hex-3-gulonolactone + H2O2L-Xylo-hex-3-gulonolactone -> Ascorbic Acid (Vitamin C)

However, the second step is a spontaneous non-enzymatic conversion [].

L-gulonolactone acts as a crucial intermediate in the vitamin C biosynthesis pathway in many organisms. The enzyme L-gulonolactone oxidase breaks down L-gulonolactone, ultimately leading to the formation of vitamin C, a vital antioxidant essential for various biological functions [].

However, the gene coding for a functional L-gulonolactone oxidase is mutated or non-functional in some mammals, including humans, some bats, and guinea pigs []. These organisms cannot synthesize vitamin C and rely on dietary intake to meet their requirements.

L GulonolactoneL gulonolactone oxidaseL Ascorbate+H2O2\text{L Gulonolactone}\xrightarrow{\text{L gulonolactone oxidase}}\text{L Ascorbate}+\text{H}_2\text{O}_2

This reaction highlights the role of L-gulonolactone in vitamin C synthesis and demonstrates its biochemical significance .

L-Gulonolactone itself exhibits limited biological activity but serves as a precursor to vitamin C, which is vital for numerous physiological functions. Vitamin C acts as an antioxidant, protecting cells from oxidative stress, and is involved in collagen synthesis, immune function, and neurotransmitter synthesis. The inability of humans to synthesize vitamin C leads to scurvy when dietary intake is insufficient .

While L-gulonolactone can be synthesized through enzymatic pathways in various organisms, it can also be produced chemically. One common method involves the oxidation of glucose or galactose derivatives:

  • Enzymatic Synthesis: Using microbial fermentation processes that utilize specific strains capable of converting glucose to L-gulonolactone.
  • Chemical Synthesis: This can involve multiple steps including oxidation and cyclization reactions starting from simple sugars like glucose.

These methods allow for the production of L-gulonolactone for research and potential therapeutic applications .

L-Gulonolactone has several applications, primarily due to its role in vitamin C synthesis:

  • Nutritional Supplements: As a precursor to vitamin C, it may be used in formulations aimed at enhancing vitamin C levels.
  • Pharmaceuticals: Research into its potential therapeutic effects continues, particularly in relation to oxidative stress and related diseases.
  • Food Industry: Its antioxidant properties may be explored for use in food preservation and enhancement.

The compound's unique position in vitamin C biosynthesis makes it significant for both health and industry .

Research on L-gulonolactone primarily focuses on its interactions within metabolic pathways related to vitamin C. Studies indicate that variations in dietary intake of vitamin C can influence the metabolic handling of this compound. Additionally, its role in modulating oxidative stress responses has been investigated, particularly concerning cancer progression and other diseases .

L-Gulonolactone shares structural similarities with several other compounds involved in carbohydrate metabolism and antioxidant activity. Here are some notable comparisons:

CompoundStructure TypeRole/FunctionUnique Aspect
D-GlucoseSimple SugarEnergy source; precursor to many metabolitesFundamental carbohydrate in metabolism
L-Ascorbic AcidLactoneAntioxidant; essential nutrientActive form of vitamin C
D-GalactoseSimple SugarComponent of lactose; energy sourceIsomeric form related to glucose
L-Galactono-1,4-lactoneLactoneIntermediate in galactose metabolismInvolved in different metabolic pathways

L-Gulonolactone's uniqueness lies in its specific role as a precursor to vitamin C, which is not shared by these other compounds .

Primary Metabolic Pathways

Glucose-6-Phosphate to L-Gulonolactone: Key Enzymatic Steps and Intermediates

The biosynthesis of L-gulonolactone originates from glucose-6-phosphate, a central metabolite in carbohydrate metabolism. The pathway proceeds through the following steps:

  • Glucose-6-Phosphate to Glucose-1-Phosphate:
    Phosphoglucomutase (EC 5.4.2.2) catalyzes the reversible conversion of glucose-6-phosphate to glucose-1-phosphate, a critical step that links glycolysis to nucleotide sugar metabolism.

  • Glucose-1-Phosphate to UDP-Glucose:
    UDP-glucose pyrophosphorylase facilitates the conversion of glucose-1-phosphate to UDP-glucose, utilizing UTP as a co-substrate.

  • UDP-Glucose to UDP-Glucuronate:
    UDP-glucose 6-dehydrogenase (UGDH, EC 1.1.1.22) oxidizes UDP-glucose to UDP-glucuronate, producing NADH as a byproduct. This enzyme is pivotal in generating precursors for both ascorbate synthesis and detoxification pathways.

  • UDP-Glucuronate to Glucuronic Acid:
    Hydrolysis of UDP-glucuronate is catalyzed by UDP-glucuronidase, an enzyme closely associated with the endoplasmic reticulum membrane. This step bypasses the formation of glucuronate-1-phosphate, as demonstrated in rat hepatocytes.

  • Glucuronic Acid to L-Gulonate:
    Aldo-keto reductase family members, particularly aldehyde reductase (EC 1.1.1.19), reduce glucuronic acid to L-gulonate using NADPH as a cofactor.

  • L-Gulonate to L-Gulonolactone:
    Senescence marker protein-30 (SMP30), also known as regucalcin, catalyzes the lactonization of L-gulonate to L-gulonolactone. This step is essential for channeling the substrate toward ascorbic acid synthesis.

Table 1: Key Enzymes in L-Gulonolactone Biosynthesis

EnzymeEC NumberFunctionCofactor/Regulator
Phosphoglucomutase5.4.2.2Converts glucose-6-P to glucose-1-PMg²⁺
UDP-glucose 6-dehydrogenase1.1.1.22Oxidizes UDP-glucose to UDP-glucuronateNAD⁺
Aldo-keto reductase1.1.1.19Reduces glucuronate to L-gulonateNADPH
SMP30/Regucalcin3.1.1.17Converts L-gulonate to L-gulonolactoneZn²⁺ or Mn²⁺

Role of UDP-Glucuronate Hydrolysis and UDP-Glucuronidase Activity

UDP-glucuronate hydrolysis is a critical control point in L-gulonolactone biosynthesis. Unlike earlier assumptions that glucuronate-1-phosphate is an intermediate, studies in rat liver extracts demonstrate that UDP-glucuronidase directly hydrolyzes UDP-glucuronate to glucuronic acid. This enzyme shares functional and structural similarities with UDP-glucuronosyltransferases (UGTs), which are involved in xenobiotic detoxification. Notably, UDP-glucuronidase activity is modulated by:

  • UDP-$$N$$-acetylglucosamine: Enhances enzyme activity by improving substrate transport across the endoplasmic reticulum membrane.
  • Xenobiotics (e.g., metyrapone): Stimulate hydrolysis by antagonizing inhibitory effects of ATP-Mg and CoASH.

Table 2: Regulatory Factors Influencing UDP-Glucuronidase Activity

FactorEffect on ActivityMechanism
UDP-$$N$$-acetylglucosamineEnhances substrate transport
MetyraponeAntagonizes ATP-Mg/CoASH inhibition
Detergents (low concentration)Disrupts membrane integrity

Conversion of Glucuronate to Gulonate via Aldehyde Reductase

The reduction of glucuronate to L-gulonate is mediated by aldehyde reductase, a member of the aldo-keto reductase superfamily. This NADPH-dependent reaction is irreversible and represents a committed step toward ascorbate synthesis. Structural studies reveal that aldehyde reductase possesses a conserved catalytic triad (Tyr-48, Lys-77, Asp-43) that facilitates proton transfer during reduction. In species lacking functional L-gulonolactone oxidase (e.g., humans), this pathway terminates at L-gulonolactone, necessitating dietary vitamin C intake.

Interspecies Variations and Evolutionary Considerations

The capacity to synthesize ascorbic acid from L-gulonolactone is absent in humans, non-human primates, and guinea pigs due to mutations in the GULO gene, which encodes L-gulonolactone oxidase (EC 1.1.3.8). In contrast, teleost fish such as zebrafish retain functional GULO, enabling endogenous vitamin C production. Evolutionary analyses suggest that the loss of GULO activity in haplorhine primates occurred approximately 63 million years ago, coinciding with dietary shifts that reduced reliance on endogenous ascorbate synthesis.

Pharmacological and Biomedical Implications

  • Antioxidant Therapy: Transgenic zebrafish expressing shark GULO exhibit enhanced antioxidant capacity and reduced reactive oxygen species (ROS), highlighting potential therapeutic applications in oxidative stress-related disorders.
  • Diabetes Management: Intracellular ascorbate synthesis via GULO activation in endothelial cells improves nitric oxide bioavailability, offering a novel approach to mitigating diabetic vascular complications.
  • Cancer Metabolism: The oxidative pentose phosphate pathway (oxiPPP) intersects with L-gulonolactone metabolism, as 6-phosphogluconolactone modulates AMPK signaling through PP2A regulation.

Pentose Phosphate Pathway Integration and Glucuronate Conversion to D-Xylulose

The uronic acid pathway bridges glucose metabolism with the pentose phosphate pathway (PPP) through the conversion of glucuronate to D-xylulose-5-phosphate. This process begins with UDP-glucose, which undergoes oxidation by UDP-glucose dehydrogenase to yield UDP-glucuronate, a precursor for L-gulonolactone [1] [3]. UDP-glucuronate is hydrolyzed to free D-glucuronate, which is subsequently reduced to L-gulonate via D-glucuronate reductase [4].

L-Gulonate is dehydrogenated by L-gulonate 3-dehydrogenase (GDH), forming 3-keto-L-gulonate, which undergoes spontaneous decarboxylation to L-xylulose [5]. The enzyme L-xylulose reductase then converts L-xylulose to xylitol, which is further oxidized to D-xylulose by xylitol dehydrogenase [1] [4]. Finally, D-xylulokinase phosphorylates D-xylulose to D-xylulose-5-phosphate, a key intermediate that enters the non-oxidative phase of the PPP [6]. This integration enables the production of ribose-5-phosphate for nucleotide synthesis and NADPH for biosynthetic reactions [2] [4].

Table 1: Enzymatic Steps in Glucuronate-to-D-Xylulose-5-Phosphate Conversion

StepSubstrateEnzymeProductRole in PPP Integration
1UDP-glucoseUDP-glucose dehydrogenaseUDP-glucuronatePrecursor for glucuronate metabolism [1] [3]
2D-glucuronateD-glucuronate reductaseL-gulonateEntry into uronic acid pathway [4]
3L-gulonateL-gulonate 3-dehydrogenase3-keto-L-gulonateGenerates keto intermediate for decarboxylation [5]
43-keto-L-gulonateSpontaneous decarboxylationL-xyluloseForms pentose sugar [4]
5L-xyluloseL-xylulose reductaseXylitolRedox intermediate [1]
6XylitolXylitol dehydrogenaseD-xyluloseConverts to phosphorylatable sugar [4]
7D-xyluloseD-xylulokinaseD-xylulose-5-phosphatePPP entry for nucleotide synthesis [6]

The regulatory interplay between these steps ensures metabolic flexibility. For instance, GDH activity is modulated by inorganic phosphate (Pi), which binds to the enzyme’s NAD(H)-complex, altering catalytic efficiency [5]. Similarly, D-xylulokinase exhibits substrate-induced conformational changes, optimizing phosphorylation kinetics [6].

Myo-Inositol Pathway in Plants and Animals: Comparative Analysis

The myo-inositol pathway diverges significantly between plants and animals, reflecting distinct physiological priorities. In plants, myo-inositol oxygenase (MIOX) catalyzes the oxidation of myo-inositol to D-glucuronate, which feeds into the uronic acid pathway and subsequently the PPP [7]. This pathway supports cell wall biosynthesis through the production of pectins and hemicelluloses, which require glucuronate-derived sugars [7].

In contrast, animals prioritize myo-inositol for signaling molecules like inositol trisphosphate (IP3) and phosphatidylinositol derivatives, which regulate calcium release and membrane trafficking [7]. While animals retain the ability to convert myo-inositol to glucuronate via MIOX, this route is secondary to its role in redox balance and ascorbate synthesis in species capable of vitamin C production [3] [4].

Table 2: Comparative Roles of Myo-Inositol Pathways

AspectPlantsAnimals
Primary FunctionCell wall biosynthesis (pectin, hemicellulose) [7]Signaling (IP3, lipid second messengers) [7]
Key EnzymeMyo-inositol oxygenase (MIOX) [7]MIOX (limited activity) [4]
Metabolic OutputD-Glucuronate for PPP and polysaccharides [7]D-Glucuronate for redox balance and glycoconjugates [4]
RegulationLight and stress-responsive MIOX expression [7]Hormonal and dietary modulation [4]

Structural studies of MIOX in plants reveal a substrate-binding pocket optimized for myo-inositol, whereas animal isoforms exhibit broader substrate promiscuity, reflecting their ancillary metabolic role [7]. Evolutionary analyses suggest that MIOX’s primary function in plants drove its structural refinement, while in animals, gene duplication events allowed functional diversification [7] [4].

Physical Description

Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

LogP

-2.571

UNII

56830VTX9G

Other CAS

1128-23-0

Wikipedia

L-gulono-1,4-lactone

Dates

Modify: 2023-08-15

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